cis/trans-Nepetalactol
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Overview
Description
cis/trans-Nepetalactol is a chemical compound with the molecular formula C10H16O2 It is a member of the cyclopenta[c]pyran family and is known for its unique structural features, which include a hexahydrocyclopenta[c]pyran ring system with two methyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis/trans-Nepetalactol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclopentadiene derivatives and appropriate aldehydes or ketones, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
cis/trans-Nepetalactol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, cis/trans-Nepetalactol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases and conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and other high-value products. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of cis/trans-Nepetalactol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclopenta[c]pyran ring system play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4aR,7S,7aS)-4,7-dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1(4aH)-one
- Nepetalactone
- Epi-nepetalactone
Uniqueness
Compared to similar compounds, cis/trans-Nepetalactol stands out due to its specific stereochemistry and the presence of a hydroxyl group. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(4aS,7S,7aR)-4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-ol |
InChI |
InChI=1S/C10H16O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h5-6,8-11H,3-4H2,1-2H3/t6-,8+,9+,10?/m0/s1 |
InChI Key |
OJGPEAXUHQRLNC-CEPLBNANSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]1C(OC=C2C)O |
Canonical SMILES |
CC1CCC2C1C(OC=C2C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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